Cabozantinib metabolite M7

Descripción general

Descripción

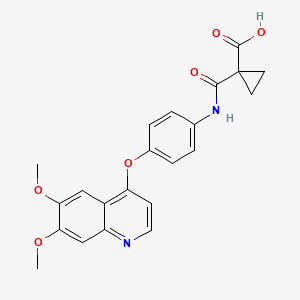

1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid is a complex organic compound that features a quinoline moiety, a phenylcarbamoyl group, and a cyclopropanecarboxylic acid structure

Aplicaciones Científicas De Investigación

1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Cabozantinib metabolite M7 primarily targets specific receptor tyrosine kinases . These include VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play a crucial role in tumor angiogenesis and metastasis .

Mode of Action

This compound acts by inhibiting these receptor tyrosine kinases . The inhibition of these kinases suppresses metastasis, angiogenesis, and oncogenesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the targeted receptor tyrosine kinases . The inhibition of these kinases disrupts the signaling pathways that promote tumor angiogenesis and metastasis .

Pharmacokinetics

Cabozantinib displays a long terminal plasma half-life of approximately 120 hours . It accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor angiogenesis and metastasis . This results in the suppression of tumor growth and spread .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Cabozantinib AUC was increased by 63–81% or 7–30% in subjects with mild/moderate hepatic or renal impairment, respectively . It was also increased by 34–38% with concomitant cytochrome P450 3A4 inhibitor ketoconazole, and by 57% following a high-fat meal . Conversely, Cabozantinib AUC was decreased by 76–77% with concomitant cytochrome P450 3A4 inducer rifampin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.

Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the quinoline derivative with a phenyl isocyanate to form the phenylcarbamoyl group.

Cyclopropanecarboxylic Acid Formation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products:

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced forms of the quinoline or phenylcarbamoyl groups.

Substitution: Substituted phenylcarbamoyl derivatives.

Comparación Con Compuestos Similares

- 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxamide

- 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylate

Uniqueness: 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropanecarboxylic acid moiety provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.

Actividad Biológica

1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid, also known as Cabozantinib metabolite M7 (CAS No. 849217-77-2), is a compound derived from Cabozantinib, a tyrosine kinase inhibitor used in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic roles, and implications in drug formulation.

- Molecular Formula : CHNO

- Molecular Weight : 408.411 g/mol

- Structural Characteristics : The compound features a cyclopropanecarboxylic acid moiety linked to a quinoline derivative, contributing to its biological activity.

1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid is primarily studied as an impurity in Cabozantinib. Although it is not a drug itself, its presence can influence the pharmacokinetics and pharmacodynamics of Cabozantinib:

- Tyrosine Kinase Inhibition : Like Cabozantinib, this compound may exhibit inhibition of various receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.

- Impact on Drug Purity : The formation of this metabolite during drug synthesis can affect the overall purity and efficacy of Cabozantinib formulations, necessitating rigorous quality control measures.

Pharmacological Studies

Research indicates that the biological activity of 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid may lead to:

- Antitumor Effects : Preliminary studies suggest that compounds with similar structures can exhibit antitumor properties by modulating signaling pathways involved in cancer cell proliferation and survival.

- Analytical Challenges : The presence of this impurity complicates the quantification of Cabozantinib in biological samples, leading to efforts to develop more precise analytical methods for differentiation.

Case Study 1: Impurity Analysis in Cabozantinib Formulations

In a study examining the stability and degradation products of Cabozantinib, researchers found that 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid formed under specific conditions during storage. This finding highlighted the need for improved storage conditions to minimize impurity formation .

Case Study 2: Metabolite Profiling

A metabolite profiling study conducted on patients receiving Cabozantinib revealed the presence of this compound as a significant metabolite. The study aimed to understand its pharmacokinetic behavior and potential effects on therapeutic outcomes .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-10-7-17(15)30-14-5-3-13(4-6-14)24-20(25)22(8-9-22)21(26)27/h3-7,10-12H,8-9H2,1-2H3,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGYPQKHBCZWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849217-77-2 | |

| Record name | 1-(((4-((6,7-Dimethoxy-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(((4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG9YXZ229 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relative plasma exposure of EXEL-5366 compared to cabozantinib and other major metabolites?

A1: Following a single oral dose of cabozantinib l-malate in healthy male volunteers, EXEL-5366 demonstrated a relative plasma radioactivity exposure of 6% []. This means that the area under the curve (AUC) for EXEL-5366 from time zero to the last quantifiable concentration (AUC0-t) represented 6% of the total AUC0-t for cabozantinib and its major metabolites combined. When measured through LC-MS/MS analysis, the relative plasma exposure for EXEL-5366 was found to be 3.1% [].

Q2: Does EXEL-5366 exhibit inhibitory activity against MET, RET, and VEGFR2/KDR kinases?

A2: Yes, but significantly less than its parent compound, cabozantinib. In vitro studies show that EXEL-5366, alongside other major cabozantinib metabolites, possesses inhibitory potencies ≤1/10th that of cabozantinib against MET, RET, and VEGFR2/KDR kinases []. This suggests that while EXEL-5366 retains some inhibitory activity, it is likely not a major contributor to the overall pharmacological effect of cabozantinib.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.